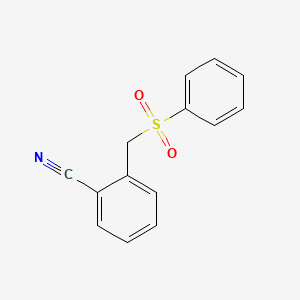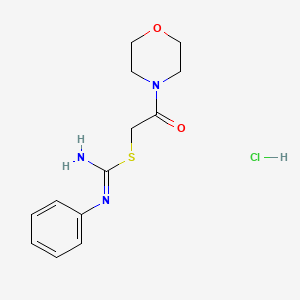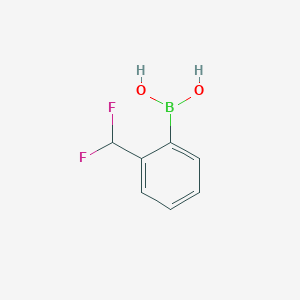
(2-(二氟甲基)苯基)硼酸
描述
(2-(Difluoromethyl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a difluoromethyl group.
科学研究应用
(2-(Difluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
作用机制
Target of Action
The primary target of (2-(Difluoromethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with the palladium catalyst leads to the formation of new carbon-carbon bonds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to the development of new materials and pharmaceuticals .
Action Environment
The action of (2-(Difluoromethyl)phenyl)boronic acid is influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of ethers, which can catalyze the reaction . Additionally, the compound’s stability and efficacy can be influenced by storage conditions . It’s recommended to store the compound at a temperature of 4°C to maintain its stability .
生化分析
Biochemical Properties
(2-(Difluoromethyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the formation of boronate esters with diols. This interaction is essential in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis . The compound interacts with enzymes such as serine proteases and kinases, inhibiting their activity by forming stable complexes with their active sites . These interactions are critical in regulating various biochemical pathways and can be exploited for therapeutic purposes.
Cellular Effects
The effects of (2-(Difluoromethyl)phenyl)boronic acid on cells are diverse and depend on the specific cellular contextFor instance, it has been shown to inhibit the activity of serine proteases, leading to altered cell signaling and reduced cell proliferation . Additionally, (2-(Difluoromethyl)phenyl)boronic acid can affect gene expression by modulating the activity of transcription factors and other regulatory proteins . These effects can have significant implications for cell function and overall cellular health.
Molecular Mechanism
At the molecular level, (2-(Difluoromethyl)phenyl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of boronate esters with diols, which can inhibit enzyme activity by blocking their active sites . This compound can also interact with nucleophilic groups on proteins and other biomolecules, leading to changes in their structure and function . Additionally, (2-(Difluoromethyl)phenyl)boronic acid can modulate gene expression by binding to transcription factors and other regulatory proteins, altering their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(Difluoromethyl)phenyl)boronic acid can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that (2-(Difluoromethyl)phenyl)boronic acid can have lasting effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of (2-(Difluoromethyl)phenyl)boronic acid in animal models vary with different dosages. At low doses, this compound can effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity . At higher doses, (2-(Difluoromethyl)phenyl)boronic acid can cause adverse effects, including toxicity and altered cellular function . These dosage-dependent effects are critical for determining the therapeutic potential and safety of this compound in various applications.
Metabolic Pathways
(2-(Difluoromethyl)phenyl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit the activity of enzymes involved in key metabolic processes, leading to changes in metabolic flux and metabolite levels . Additionally, (2-(Difluoromethyl)phenyl)boronic acid can interact with cofactors such as NAD+ and ATP, further influencing metabolic pathways and cellular energy balance .
Transport and Distribution
Within cells and tissues, (2-(Difluoromethyl)phenyl)boronic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions are essential for the compound’s bioavailability and efficacy in different biological contexts.
Subcellular Localization
The subcellular localization of (2-(Difluoromethyl)phenyl)boronic acid is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on enzyme activity and gene expression . Understanding the subcellular localization of (2-(Difluoromethyl)phenyl)boronic acid is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Difluoromethyl)phenyl)boronic acid typically involves the difluoromethylation of phenylboronic acid derivatives. One common method includes the use of difluoromethylating agents such as ClCF₂H in the presence of a base. The reaction conditions often require a palladium catalyst to facilitate the formation of the C–B bond .
Industrial Production Methods: Industrial production of (2-(Difluoromethyl)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions and high yields. The process involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst and a base .
化学反应分析
Types of Reactions: (2-(Difluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Phenols.
Reduction: Hydroxyl-substituted phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
相似化合物的比较
Phenylboronic acid: Lacks the difluoromethyl group, resulting in different reactivity and applications.
(2-Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in chemical properties and biological activity.
Uniqueness: (2-(Difluoromethyl)phenyl)boronic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring enhanced metabolic stability and specific molecular interactions .
属性
IUPAC Name |
[2-(difluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUHFDBTYFIWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660132 | |
| Record name | [2-(Difluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879275-70-4 | |
| Record name | [2-(Difluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(difluoromethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


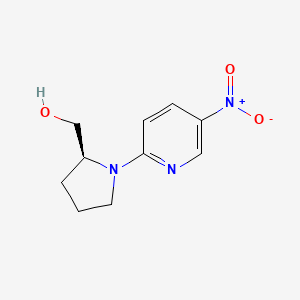

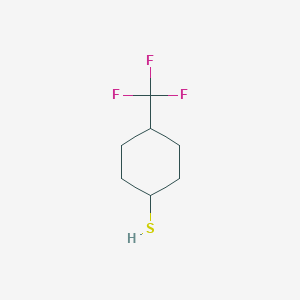
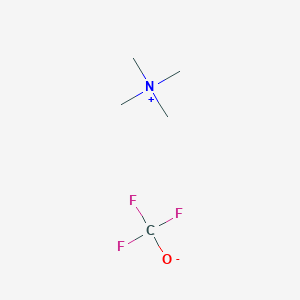
![[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride](/img/structure/B1417921.png)

![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1417923.png)
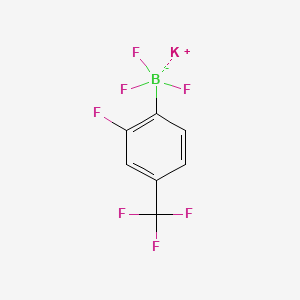
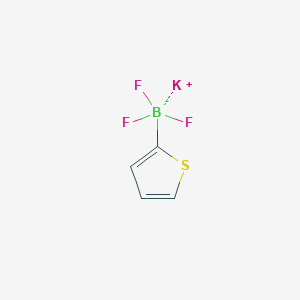
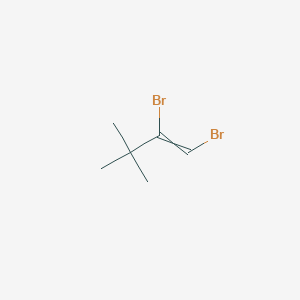
![(1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate](/img/structure/B1417930.png)
![N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester](/img/structure/B1417931.png)
